molecular formula C23H16Cl2N6O4 B11523440 1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole

1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole

Cat. No.: B11523440
M. Wt: 511.3 g/mol
InChI Key: XMDDOMMTLUXGFS-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole is a complex organic compound with a distinctive structure. Let’s break it down:

    1H-pyrazole: This core structure is a five-membered heterocycle containing two nitrogen atoms. It is commonly found in various bioactive molecules.

    Phenyl group: Attached to the pyrazole ring, the phenyl group contributes to the compound’s aromatic character.

    Dichlorobenzyl group: Positioned at the 1-position of the pyrazole ring, this group adds halogen atoms for increased reactivity.

    Hydrazinylidene group: The hydrazine-derived moiety at the 4-position imparts unique properties.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of 2,4-dichlorobenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction proceeds via a hydrazone intermediate, followed by cyclization to form the pyrazole ring.

Reaction Conditions:

    Reagents: 2,4-dichlorobenzaldehyde, 2,4-dinitrophenylhydrazine

    Solvent: Organic solvent (e.g., ethanol, methanol)

    Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)

    Temperature: Typically reflux conditions

    Isolation: Crystallization or column chromatography

Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes, optimization for yield, and scalability.

Chemical Reactions Analysis

1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole undergoes various reactions:

    Oxidation: The phenyl group can be oxidized to form a phenyl ketone.

    Reduction: Reduction of the nitro groups yields amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Major Products: Depending on reaction conditions, various derivatives can be obtained.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research into its pharmacological properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

While there are related pyrazole derivatives, the unique combination of dichlorobenzyl, dinitrophenylhydrazine, and phenyl groups sets this compound apart. Similar compounds include other pyrazoles, hydrazones, and nitro-substituted aromatics.

Properties

Molecular Formula

C23H16Cl2N6O4

Molecular Weight

511.3 g/mol

IUPAC Name

N-[(E)-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C23H16Cl2N6O4/c24-18-7-6-16(20(25)10-18)13-29-14-17(23(28-29)15-4-2-1-3-5-15)12-26-27-21-9-8-19(30(32)33)11-22(21)31(34)35/h1-12,14,27H,13H2/b26-12+

InChI Key

XMDDOMMTLUXGFS-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])CC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.